Concanamycin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

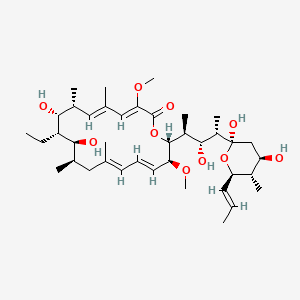

分子式 |

C39H64O10 |

|---|---|

分子量 |

692.9 g/mol |

IUPAC 名称 |

(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |

InChI |

InChI=1S/C39H64O10/c1-12-15-31-26(7)30(40)21-39(45,49-31)28(9)36(43)27(8)37-32(46-10)17-14-16-22(3)18-24(5)34(41)29(13-2)35(42)25(6)19-23(4)20-33(47-11)38(44)48-37/h12,14-17,19-20,24-32,34-37,40-43,45H,13,18,21H2,1-11H3/b15-12+,17-14+,22-16+,23-19+,33-20-/t24-,25-,26+,27+,28+,29+,30-,31-,32+,34+,35-,36-,37-,39-/m1/s1 |

InChI 键 |

YNZXLMPHTZVKJN-VBKCWIKWSA-N |

手性 SMILES |

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O)O)O)OC)/C)C)O |

规范 SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)O)O)O)OC)C)C)O |

同义词 |

concanamycin F concanolide A |

产品来源 |

United States |

常见问题

Q. What is the molecular mechanism of Concanamycin A in inhibiting vacuolar ATPase (V-ATPase)?

this compound A specifically targets the V-ATPase proton pump by binding to the transmembrane subunit c (V domain), disrupting proton translocation and lysosomal/endosomal acidification . This inhibition blocks cellular processes dependent on pH gradients, such as protein degradation in lysosomes and neurotransmitter loading into synaptic vesicles. Methodologically, researchers confirm this mechanism using pH-sensitive fluorescent dyes (e.g., BCECF) in flow cytometry assays, where this compound A treatment elevates intracellular pH in yeast or mammalian cells .

Q. How do researchers validate the specificity of this compound A as a V-ATPase inhibitor?

Specificity is validated through competitive binding assays and comparative studies with other V-ATPase inhibitors (e.g., Bafilomycin A1). For example, in Cryptococcus neoformans studies, this compound A’s inhibition of perforin-mediated cytotoxicity in NK cells was confirmed by comparing its effects to genetic knockdown of V-ATPase subunits . Additionally, dose-response curves (e.g., IC values) and Z’-factor analysis in high-throughput screens ensure minimal off-target effects .

Q. What are the standard protocols for preparing and storing this compound A in experimental settings?

this compound A is typically stored as a powder at -20°C (stable for 3 years) or dissolved in DMSO at -80°C (stable for 6 months). Working concentrations range from 1–100 nM, depending on cell type and assay duration. Researchers must pre-test solvent compatibility (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can researchers optimize time-course assays using this compound A to study dynamic pH changes?

Time-course experiments require precise synchronization of drug application and sampling. In yeast studies, BCECF-labeled cells are treated with this compound A (3–5 μM) and sampled at 30, 90, and 150 minutes post-treatment using flow cytometry. Replicate averaging (n=4–8) and Z’-factor calculations (≥0.5) ensure reproducibility . For live-cell imaging, researchers use pH-sensitive GFP probes (e.g., pHluorin) with real-time data acquisition to capture rapid pH fluctuations.

Q. How do researchers resolve contradictions in this compound A’s role in cytotoxicity assays across different model systems?

Discrepancies arise from cell-type-specific V-ATPase isoforms or compensatory pathways. For example, in NK cells, this compound A blocks perforin-mediated killing of Cryptococcus at pH 6.6 and 7.4, but residual activity may persist in cells with alternative proton pumps . To address this, researchers combine this compound A with isoform-specific siRNA or CRISPR-KO models. Statistical rigor (e.g., ANOVA with post-hoc tests) and replication across ≥3 biological repeats are critical .

Q. What methodological strategies are used to study this compound A’s impact on autophagy-lysosomal pathways?

Researchers employ tandem fluorescent LC3 reporters (mRFP-GFP-LC3) to differentiate autophagosomes (GFP+/mRFP+) and autolysosomes (GFP−/mRFP+). This compound A treatment (20 nM, 6–12 hours) blocks autolysosome acidification, trapping LC3 in GFP+/mRFP+ puncta. Western blotting for p62/SQSTM1 and LC3-II turnover further quantifies autophagic flux. Parallel controls with lysosomal inhibitors (e.g., chloroquine) validate specificity .

Q. How can this compound A be integrated into multi-omics studies to explore its broader cellular effects?

Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling after this compound A treatment (24–48 hours) reveal pathways beyond V-ATPase inhibition, such as mTOR signaling or oxidative stress responses. Researchers use gene set enrichment analysis (GSEA) to prioritize hits and validate findings with orthogonal assays (e.g., Seahorse metabolic profiling). Data are deposited in public repositories (e.g., GEO, PRIDE) for reproducibility .

Experimental Design & Data Analysis

What frameworks guide the formulation of research questions for this compound A studies?

The PICO framework (Population, Intervention, Comparison, Outcome) is used to structure hypotheses. For example:

Q. How should researchers address ethical considerations in studies involving this compound A and human-derived cells?

For primary human cells (e.g., PBMCs), protocols must comply with institutional review board (IRB) guidelines, including informed consent and anonymization. This compound A’s cytotoxicity necessitates strict biosafety protocols (e.g., BSL-2 for Cryptococcus studies) and validation of apoptosis endpoints (e.g., Annexin V/PI staining) to minimize unnecessary cell death .

Q. What statistical methods are recommended for analyzing this compound A dose-response data?

Nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) calculate IC values. For time-course data, mixed-effects models account for intra-experiment variability. Researchers report effect sizes (e.g., Cohen’s d) and 95% confidence intervals, avoiding p-value misuse. Replicates (n ≥ 3) and blinding during data acquisition reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。